

Comparative Mechanistic Insights: Pingbeimine C and Imperialine

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Compound of Interest

Compound Name: Pingbeimine C

Cat. No.: B192117

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In the realm of natural product pharmacology, the steroidal alkaloids derived from *Fritillaria* species have garnered significant attention for their diverse therapeutic potentials. Among these, **Pingbeimine C** and imperialine are two prominent cevanine-type alkaloids. This guide provides a comparative analysis of their mechanisms of action, drawing upon available experimental data. A notable disparity in the depth of scientific literature exists, with imperialine being extensively characterized, while the specific molecular mechanisms of **Pingbeimine C** remain largely unelucidated.

Imperialine: A Selective M2 Muscarinic Receptor Antagonist with Anti-Inflammatory Properties

Imperialine has been identified as a selective antagonist of the M2 muscarinic acetylcholine receptor (M2-mAChR).^[1] This selectivity has been quantified through functional assays and radioligand binding studies, demonstrating its higher affinity for M2 receptors compared to M1 and M3 subtypes.

Beyond its anticholinergic activity, imperialine exhibits potent anti-inflammatory effects. Experimental evidence indicates that it can suppress the production of pro-inflammatory mediators by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.^{[2][3]}

Quantitative Analysis of Imperialine's Activity

The binding affinity of imperialine for muscarinic receptor subtypes and its inhibitory effects on inflammatory markers are summarized in the tables below.

Table 1: Muscarinic Receptor Binding Affinity of Imperialine

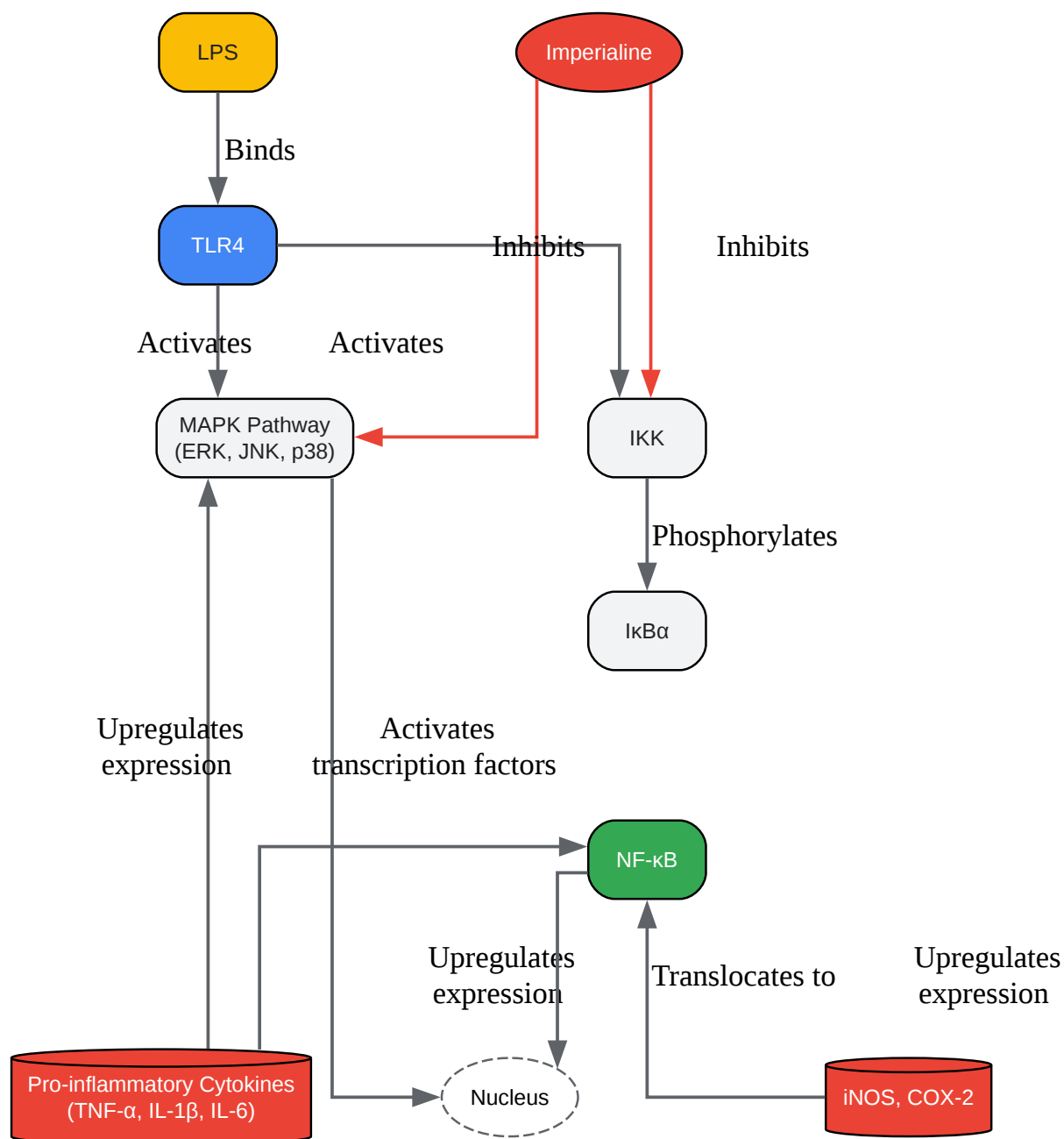
Receptor Subtype	Assay Type	Preparation	-log KB / -log Ki	Reference
M2	Functional Assay	Guinea-pig isolated atria	7.7	[4]
M2	Functional Assay	Guinea-pig isolated uterus	7.4	[4]
M1	Functional Assay	Canine isolated saphenous vein	6.9	[4]
M3	Functional Assay	Guinea-pig isolated ileum, trachea, fundus, seminal vesicle, oesophagus	6.6-6.8	[4]
M2	Radioligand Binding	Rat myocardium	7.2 (Ki)	[4]
M1	Radioligand Binding	Rat cerebral cortex	6.1 (Ki)	[4]
M3	Radioligand Binding	Rat submaxillary gland	5.7 (Ki)	[4]
M4 (putative)	Radioligand Binding	Rabbit lung	6.9 (Ki)	[4]

Table 2: Anti-Inflammatory Activity of Imperialine

Inflammatory Mediator	Cell/Animal Model	Inhibitory Effect	Reference
Nitric Oxide (NO)	LPS-stimulated RAW 264.7 macrophages	Dose-dependent inhibition	[5]
iNOS	LPS-stimulated RAW 264.7 macrophages	Suppression of expression	[5]
COX-2	LPS-stimulated RAW 264.7 macrophages	Suppression of expression	[5]
TNF- α	LPS-stimulated RAW 264.7 macrophages	Dose-dependent inhibition of production	[5]
IL-1 β	LPS-stimulated RAW 264.7 macrophages	Dose-dependent inhibition of production	[5]
IL-1 β , IL-6, IL-8, TNF- α	COPD-like rat model	Mediation of expression	[2]
NF- κ B	COPD-like rat model	Mediation of expression	[2]

Signaling Pathways Modulated by Imperialine

Imperialine exerts its anti-inflammatory effects by interfering with upstream signaling cascades. The diagram below illustrates the proposed mechanism involving the inhibition of the NF- κ B and MAPK pathways.



Pingbeimine C Chemical Structure

Chemical Formula: C₂₇H₄₃NO₆

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